molecular formula C13H14ClN5O3 B7344381 3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide

3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide

Cat. No. B7344381
M. Wt: 323.73 g/mol
InChI Key: VCIZXZROZYJDOY-MRVPVSSYSA-N
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Description

3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and properties, which make it a promising candidate for developing new drugs and therapies.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to DNA damage and cell death. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of the immune system. It has also been shown to have antibacterial activity and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells and bacteria, making it a promising candidate for developing new drugs and therapies. However, its mechanism of action is not fully understood, and more research is needed to determine its full potential and limitations.

Future Directions

There are several future directions for research on 3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide, including:
1. Further studies on its mechanism of action and its potential as a therapeutic agent for cancer, bacterial infections, and inflammatory diseases.
2. Development of new derivatives and analogs of this compound with improved efficacy and selectivity.
3. Investigation of its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in vivo.
4. Studies on its potential side effects and toxicity in vivo.
5. Development of new methods for synthesizing this compound with higher yields and purity.
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its unique chemical structure and properties make it a promising candidate for developing new drugs and therapies. Further research is needed to fully understand its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential side effects and toxicity.

Synthesis Methods

The synthesis method of 3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide involves the reaction of 3-chloro-4-nitrobenzoic acid with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid and (R)-2-amino-1-propanol in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O3/c1-8(5-10-7-18(2)17-16-10)15-13(20)9-3-4-12(19(21)22)11(14)6-9/h3-4,6-8H,5H2,1-2H3,(H,15,20)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIZXZROZYJDOY-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(N=N1)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN(N=N1)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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